molecular formula C15H14ClNOS B14347022 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide CAS No. 90280-18-5

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide

Cat. No.: B14347022
CAS No.: 90280-18-5
M. Wt: 291.8 g/mol
InChI Key: IPWADAZEKXBUSF-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety This compound is notable for its unique chemical structure, which includes a 4-chlorophenyl group and a phenyl group bonded to a central sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur compounds.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide involves its interaction with various molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl phenyl sulfone
  • 4-Chlorophenyl phenyl sulfide
  • Phenyl sulfanyl acetamide

Uniqueness

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

90280-18-5

Molecular Formula

C15H14ClNOS

Molecular Weight

291.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetamide

InChI

InChI=1S/C15H14ClNOS/c16-13-8-6-12(7-9-13)15(19-10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18)

InChI Key

IPWADAZEKXBUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SCC(=O)N

Origin of Product

United States

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